molecular formula C21H27N3O3 B2642719 4-benzyl-N-[2-(4-methoxyphenoxy)ethyl]piperazine-1-carboxamide CAS No. 915918-67-1

4-benzyl-N-[2-(4-methoxyphenoxy)ethyl]piperazine-1-carboxamide

Cat. No.: B2642719
CAS No.: 915918-67-1
M. Wt: 369.465
InChI Key: HCSGELPMTGMWAA-UHFFFAOYSA-N
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Description

4-benzyl-N-[2-(4-methoxyphenoxy)ethyl]piperazine-1-carboxamide is an organic compound with a complex structure that includes a piperazine ring, a benzyl group, and a methoxyphenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[2-(4-methoxyphenoxy)ethyl]piperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the benzyl group and the methoxyphenoxyethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[2-(4-methoxyphenoxy)ethyl]piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

4-benzyl-N-[2-(4-methoxyphenoxy)ethyl]piperazine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Researchers investigate its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease processes.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 4-benzyl-N-[2-(4-methoxyphenoxy)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact pathways and targets involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-benzyl-N-[2-(4-methoxyphenoxy)ethyl]piperazine-1-carboxamide include:

    Benzimidazole derivatives: These compounds share structural similarities and are known for their diverse biological activities.

    Phenoxyacetamide derivatives: These compounds have similar functional groups and are studied for their potential therapeutic effects.

    Indole derivatives: These compounds are of interest due to their wide range of biological and clinical applications.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4-benzyl-N-[2-(4-methoxyphenoxy)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-26-19-7-9-20(10-8-19)27-16-11-22-21(25)24-14-12-23(13-15-24)17-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSGELPMTGMWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCNC(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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